Lucidumol A - 217476-73-8

Lucidumol A

Catalog Number: EVT-272510
CAS Number: 217476-73-8
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lanost-8-ene-3,7-dione, 24,25-dihydroxy-, (24S)- is a bioactive chemical.
Source and Classification

Lucidumol A is classified as a lanostane-type triterpenoid, which is a subclass of triterpenes characterized by their complex polycyclic structures. The compound's chemical structure can be denoted by the molecular formula C30H48O4C_{30}H_{48}O_{4} and its CAS number is 217476-73-8. It is typically isolated through extraction methods involving organic solvents such as ethanol or methanol, followed by purification techniques like chromatography to achieve high purity levels .

Synthesis Analysis

Extraction and Purification

Lucidumol A is predominantly obtained from Ganoderma lucidum through a systematic extraction process. The general procedure includes:

  1. Cultivation: The mushrooms are cultivated on substrates like sawdust or wood chips under controlled environmental conditions.
  2. Extraction: Harvested mushrooms are subjected to extraction using organic solvents (e.g., ethanol or methanol) to dissolve the triterpenoids.
  3. Purification: The crude extract undergoes chromatographic techniques such as Sephadex LH-20 gel column chromatography and high-performance liquid chromatography (HPLC) to isolate Lucidumol A .

Industrial Production

In industrial settings, large-scale cultivation of Ganoderma lucidum is performed, followed by similar extraction and purification processes to yield Lucidumol A in commercially viable quantities.

Molecular Structure Analysis

Lucidumol A possesses a complex molecular structure typical of lanostane-type triterpenoids. Its structural features include:

  • Molecular Formula: C30H48O4C_{30}H_{48}O_{4}
  • InChI Key: LVGCWXNRZNCAJG-AMKDLFIQSA-N
  • Functional Groups: The presence of hydroxyl groups contributes to its biological activity.
  • NMR Data: Nuclear magnetic resonance (NMR) spectroscopy indicates various hydrogen and carbon environments, confirming the compound's structure and purity .

The molecular structure can be visualized through its InChI representation, which provides insights into the connectivity of atoms within the molecule.

Chemical Reactions Analysis

Lucidumol A participates in several chemical reactions that are crucial for modifying its structure and enhancing biological activity:

  • Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
  • Reduction: Reducing agents such as sodium borohydride can convert Lucidumol A into reduced forms.
  • Substitution Reactions: Nucleophilic substitution can be performed using reagents like sodium methoxide, allowing for the introduction of new functional groups .

These reactions are essential for exploring structure-activity relationships and developing derivatives with improved efficacy.

Mechanism of Action

Lucidumol A exhibits its biological effects primarily through modulation of cellular pathways:

  • Anticancer Activity: It has been shown to induce apoptosis in colorectal cancer cell lines by influencing gene expression related to cell proliferation and survival. For instance, studies indicate that Lucidumol A triggers morphological changes in cancer cells and affects apoptotic markers when administered at specific concentrations .
  • Anti-inflammatory Effects: The compound modulates inflammatory cytokines and pathways, demonstrating potential therapeutic applications in inflammatory diseases .

The precise molecular interactions involve binding to specific proteins that regulate these pathways, although detailed mechanistic studies are ongoing.

Physical and Chemical Properties Analysis

Lucidumol A possesses several notable physical and chemical properties:

  • Appearance: Typically isolated as a white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its handling, storage, and application in various scientific fields .

Applications

Lucidumol A has a wide range of applications across several domains:

Chemistry

  • Used as a model compound for studying the structure-activity relationships of triterpenoids.
  • Employed in synthetic chemistry to create new derivatives with enhanced biological activities.

Biology

  • Investigated for its role in modulating cellular pathways, including effects on cell proliferation, apoptosis, and migration.

Medicine

  • Exhibits potent anticancer effects, particularly against colorectal cancer.
  • Demonstrates anti-inflammatory properties, making it a candidate for treating diseases such as diabetes and cardiovascular disorders.

Industry

  • Utilized in the development of nutraceuticals and dietary supplements due to its health-promoting properties.
  • Explored for cosmetic applications owing to its antioxidant capabilities .
Pharmacological Activities of Lucidumol A in Oncological Pathologies

Antineoplastic Efficacy in Colorectal Cancer Metastasis Suppression

Lucidumol A, a lanostane-type triterpenoid isolated from Ganoderma lucidum, demonstrates potent antimetastatic activity against colorectal cancer (CRC). In vitro studies using HCT116 cell lines reveal that Lucidumol A significantly impedes metastatic progression at remarkably low concentrations (6.25–50 μM), altering CRC cell motility and plasticity through multimodal mechanisms [1] [3].

Inhibition of HCT116 Cell Migration via Wound Healing and Transwell Assays

Functional assays quantify Lucidumol A’s impact on CRC cell dynamics:

  • Wound Healing Assay: Lucidumol A (25 μM) reduces HCT116 migration by 68% within 24 hours compared to untreated controls, indicating impaired horizontal motility [1].
  • Transwell Migration Assay: Treated cells exhibit dose-dependent invasion suppression, with 50 μM Lucidumol A decreasing transmigration through Matrigel by 82%. This confirms disruption of vertical invasion capacity essential for metastasis [1].

Table 1: Lucidumol A-Mediated Suppression of HCT116 Cell Migration

Concentration (μM)Wound Closure Reduction (%)Transwell Invasion Suppression (%)
6.2528 ± 4.135 ± 3.8
12.545 ± 5.358 ± 4.2
2568 ± 6.772 ± 5.1
5084 ± 7.282 ± 6.4

These findings correlate with morphological changes, including loss of pseudopodia and cytoskeletal disorganization, observed via phase-contrast microscopy [1].

Modulation of Epithelial-Mesenchymal Transition Markers

Lucidumol A reverses epithelial-mesenchymal transition (EMT)—a critical process driving metastasis—by reprogramming cadherin expression and inflammatory pathways:

  • Cadherin Switching: Treatment upregulates epithelial marker E-cadherin by 3.5-fold while suppressing mesenchymal markers N-cadherin (70% reduction) and vimentin (65% reduction) in HCT116 cells [1] [3]. This cadherin shift promotes cell-cell adhesion and reduces invasiveness [4] [5].
  • Cytokine Modulation: In RAW264.7 macrophages, Lucidumol A downregulates LPS-induced pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% via NF-κB pathway inhibition. This attenuates the tumor-promoting inflammatory microenvironment [1] [3].
  • EMT Transcription Factors: Expression of EMT drivers (ZEB1, TWIST1) decreases by ≥50%, contrasting with TGFα—a known EMT inducer in CRC that elevates mesenchymal markers and NF-κB activity [2] [4].

This dual modulation of cell-intrinsic EMT markers and extrinsic inflammatory signals positions Lucidumol A as a unique metastasis suppressor [3] [5].

Synergistic Interactions with Conventional Chemotherapeutic Agents

Lucidumol A may overcome key limitations of conventional CRC therapies through pharmacological synergism:

  • Chemosensitization Mechanism: By suppressing NF-κB—a master regulator of inflammation-induced chemoresistance—Lucidumol A potentiates apoptosis induced by 5-fluorouracil (5-FU) and oxaliplatin. This is critical for MSS-type CRC, which exhibits poor immunotherapy response [6] [9].
  • EMT Reversal and Drug Efflux: EMT-mediated chemoresistance involves upregulation of drug efflux pumps (e.g., ABCB1). Lucidumol A’s EMT-inhibitory activity may reduce ABCB1 expression, enhancing intracellular drug retention [6] [7].
  • Microenvironment Reprogramming: Lucidumol A’s anti-inflammatory effects reshape the tumor stroma by deactivating cancer-associated fibroblasts (CAFs) and suppressing IL-6 secretion, thereby improving drug penetration [1] [9].

Though direct combinatorial studies with Lucidumol A are limited, its mechanisms align with established synergy paradigms for triterpenoids. For example, epigenetic modifiers (e.g., decitabine) restore chemosensitivity in CRC by demethylating tumor suppressor genes—a process potentially augmented by Lucidumol A’s pathway modulation [6] [9].

Dose-Dependent Apoptosis Induction in Solid Tumor Models

Lucidumol A directly triggers programmed cell death in CRC models, quantified via biochemical and morphological assays:

  • Flow Cytometry Analysis: Annexin V/PI staining in HCT116 cells shows apoptosis induction escalating from 18% (12.5 μM) to 67% (50 μM) after 24-hour exposure. This correlates with mitochondrial depolarization and caspase-3 activation [1] [3].
  • Cell Cycle Arrest: Lucidumol A (50 μM) increases G0/G1-phase cells by 35%, indicating p21/p53-mediated cycle arrest preceding apoptosis [1].
  • Morphological Changes: Treated cells exhibit classic apoptotic phenotypes—cell shrinkage, membrane blebbing, and chromatin condensation—observed via microscopy [1].

Table 2: Apoptotic Effects of Lucidumol A in HCT116 Cells

Concentration (μM)Apoptotic Cells (%)G0/G1 Phase Increase (%)Caspase-3 Activation (Fold)
12.518 ± 2.312 ± 1.82.1 ± 0.4
2542 ± 3.124 ± 2.14.3 ± 0.7
5067 ± 4.935 ± 2.98.6 ± 1.2

Notably, apoptosis occurs without genotoxic stress, suggesting a favorable safety profile relative to DNA-damaging chemotherapeutics [1] [8]. The compound’s efficacy in 3D spheroid models—which mimic in vivo tumor microenvironments—further supports its therapeutic relevance [7].

Properties

CAS Number

217476-73-8

Product Name

Lucidumol A

IUPAC Name

(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22,24,33-34H,9-17H2,1-8H3/t18-,19-,22+,24+,28-,29-,30+/m1/s1

InChI Key

LVGCWXNRZNCAJG-AMKDLFIQSA-N

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

Lanost-8-ene-3,7-dione, 24,25-dihydroxy-, (24S)-

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.